molecular formula C7H9NO2 B098012 2-Amino-3-(hydroxymethyl)phenol CAS No. 18274-82-3

2-Amino-3-(hydroxymethyl)phenol

Cat. No. B098012
CAS RN: 18274-82-3
M. Wt: 139.15 g/mol
InChI Key: DFWBMEJBHIZHNR-UHFFFAOYSA-N
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Description

2-Amino-3-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H9NO2 . It is structurally similar to cresols, which are a group of aromatic organic compounds widely occurring as phenols .


Synthesis Analysis

The synthesis of phenols, such as 2-Amino-3-(hydroxymethyl)phenol, can be achieved through several laboratory methods. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .


Molecular Structure Analysis

The molecular structure of 2-Amino-3-(hydroxymethyl)phenol consists of a phenol group with an amino group (NH2) and a hydroxymethyl group (CH2OH) attached to the benzene ring . The molecular weight is 139.15 .


Chemical Reactions Analysis

Phenols, like 2-Amino-3-(hydroxymethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of phenols, such as 2-Amino-3-(hydroxymethyl)phenol, are influenced by their chemical structure. This includes values of melting and boiling points, solubility in water, pKa, and Log P .

Scientific Research Applications

Chlorogenic Acid: A Versatile Compound with Multiple Therapeutic Roles

Chlorogenic acid (CGA) stands out for its widespread presence in green coffee extracts and tea, showcasing a plethora of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. It has been recognized for its ability to modulate lipid and glucose metabolism, potentially offering treatment avenues for conditions like cardiovascular disease, diabetes, and obesity. CGA's hepatoprotective actions further highlight its significance in protecting against chemical-induced injuries. The diverse biological and pharmacological effects of CGA underscore its potential as a natural food additive, emphasizing the need for further research to optimize its benefits (M. Naveed et al., 2018).

Protein–Phenolic Interactions: Impact on Food and Health

The interaction between proteins and phenolic compounds, such as 2-Amino-3-(hydroxymethyl)phenol derivatives, plays a crucial role in modifying food properties and potentially contributing to health benefits. These interactions affect the structural and functional aspects of proteins, impacting their solubility and thermal stability. The complex nature of protein–phenolic interactions and their influence on antioxidant capacity and protein bioavailability is a field ripe for further exploration, with potential implications for improving food processes and health outcomes (T. Ozdal et al., 2013).

Hydroxycinnamic Acids in Cosmetics: Challenges and Prospects

Hydroxycinnamic acids and their derivatives, related to 2-Amino-3-(hydroxymethyl)phenol, exhibit promising cosmeceutical applications due to their antioxidant, anti-inflammatory, and UV protective properties. These compounds are being explored for use in anti-aging, anti-inflammatory, and hyperpigmentation correction within cosmetic formulations. However, their poor stability and challenges in skin permeation necessitate further research to fully harness their potential in cosmeceutical products (Oludemi Taofiq et al., 2017).

Anti-inflammatory and Immunomodulatory Effects of Polyphenols

Polyphenols, including derivatives of 2-Amino-3-(hydroxymethyl)phenol, exhibit significant anti-inflammatory and immunomodulatory properties by targeting various components of the inflammatory process. They regulate immune cell function, proinflammatory cytokines, and gene expression, showcasing potential for the prevention and treatment of chronic diseases associated with inflammation, such as diabetes and cardiovascular diseases. This highlights the importance of polyphenols in developing dietary strategies for managing chronic inflammation (N. Yahfoufi et al., 2018).

The Potential of p-Coumaric Acid and Its Conjugates

p-Coumaric acid, a phenolic compound closely related to 2-Amino-3-(hydroxymethyl)phenol, showcases a wide range of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. The conjugation of p-coumaric acid significantly enhances its biological activities, indicating its potential for development into natural antioxidants for food applications. Despite its high biological activity, the absorption of its conjugates poses a challenge that needs addressing to fully exploit its therapeutic potential (K. Pei et al., 2016).

Safety And Hazards

2-Amino-3-(hydroxymethyl)phenol may cause an allergic skin reaction and is suspected of causing genetic defects. It is harmful if swallowed or inhaled .

Future Directions

There is ongoing research into the potential applications of phenolic compounds like 2-Amino-3-(hydroxymethyl)phenol. For instance, one study explored the use of hydroxymethyl phenol in modifying a soy protein-based wood adhesive, demonstrating the potential for such compounds in enhancing the biological activity of drugs . Another study synthesized a compound with antiviral activity using a 2-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivative .

properties

IUPAC Name

2-amino-3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWBMEJBHIZHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20618363
Record name 2-Amino-3-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(hydroxymethyl)phenol

CAS RN

18274-82-3
Record name 2-Amino-3-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18274-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20618363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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